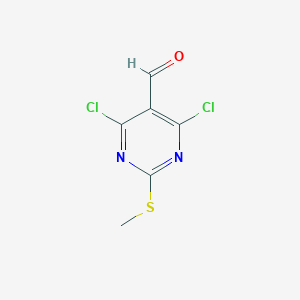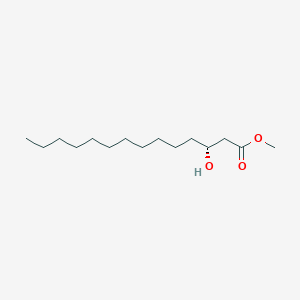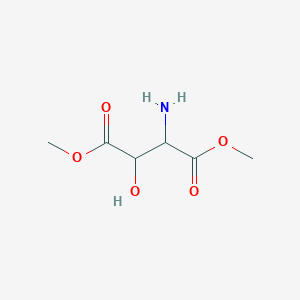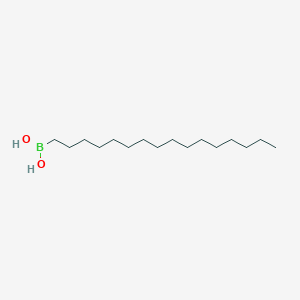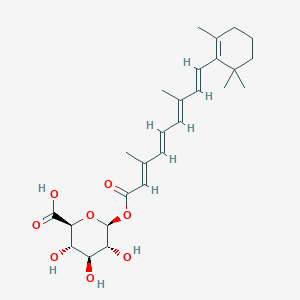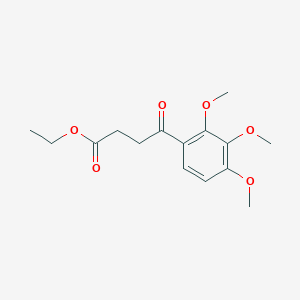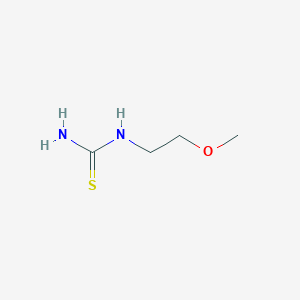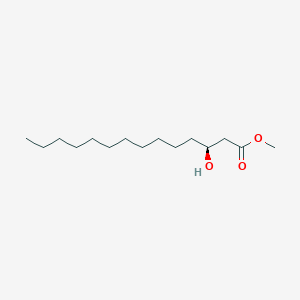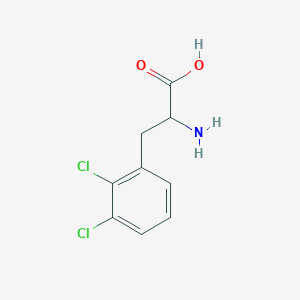
2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
FR-31564の合成には、いくつかのステップが含まれます。
1,3-ジブロモプロパンとジエチルホスホネートの縮合: この反応により、ジエチル3-ブロモプロピルホスホネートが生成されます。
ブチルアルデヒドオキシムとの反応: エタノール中でナトリウムエトキシドを使用すると、ジエチル3-(ブチリデンアミノ)プロピルホスホネート-N-オキシドが生成されます。
工業的な生産方法は通常、同様の合成経路に従いますが、収率と純度を高くするために、大規模生産に最適化されています。
化学反応の分析
FR-31564は、さまざまな化学反応を起こします。
酸化と還元: これらの反応は、分子内の官能基を修飾するために不可欠です。
置換反応: 一般的な試薬には、ナトリウムエトキシドと塩酸があり、これらはさまざまな官能基の置換を促進します。
加水分解: この反応は、中間体を最終製品に変換するために不可欠です.
これらの反応から生成される主要な生成物は、さまざまなホスホネート誘導体であり、これは化合物の生物活性にとって不可欠です。
科学研究の応用
FR-31564は、幅広い科学研究の応用があります。
化学: ホスホネート化学の研究と新しい合成方法の開発のためのモデル化合物として使用されます。
生物学: この化合物は、細菌の耐性メカニズムと生物系におけるホスホネートの役割を研究するために使用されます。
科学的研究の応用
FR-31564 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying phosphonate chemistry and developing new synthetic methods.
Biology: The compound is used to study bacterial resistance mechanisms and the role of phosphonates in biological systems.
Medicine: FR-31564 is an effective antimalarial agent and is also used to treat bacterial infections, particularly those caused by gram-negative bacteria
Industry: The compound is used in the development of new antibiotics and other pharmaceutical agents.
作用機序
FR-31564は、細菌の細胞膜の必須成分であるイソプレノイドの生合成を阻害することにより、その効果を発揮します。メバロネート非依存経路のイソプレン合成を阻害する酵素である1-デオキシ-D-キシロース5-リン酸レダクトイソメラーゼを特異的に標的とします。 この阻害は、必須イソプレノイドの産生を減少させ、最終的に細菌の細胞死を引き起こします .
類似の化合物との比較
FR-31564は、FR-32863やFR-33289などの他のホスホネート系抗生物質と似ています。 イソプレン合成のメバロネート非依存経路を阻害する能力はユニークであり、特定の細菌株やマラリア原虫に対して特に有効です . その他の類似の化合物には、以下が含まれます。
FR-32863: 同様の抗菌特性を持つ別のホスホネート系抗生物質。
FR-33289: ストレプトマイセス属の別の株によって生成されたホスホネート系抗生物質.
類似化合物との比較
FR-31564 is similar to other phosphonate antibiotics such as FR-32863 and FR-33289. it is unique in its ability to inhibit the mevalonate-independent pathway of isoprene synthesis, making it particularly effective against certain bacterial strains and malaria parasites . Other similar compounds include:
FR-32863: Another phosphonate antibiotic with similar antibacterial properties.
FR-33289: A phosphonate antibiotic produced by a different strain of Streptomyces.
特性
CAS番号 |
107188-37-4 |
|---|---|
分子式 |
C22H25NO5 |
分子量 |
383.4 g/mol |
IUPAC名 |
[2-[(4-aminophenoxy)methyl]-2,5,7,8-tetramethyl-4-oxo-3H-chromen-6-yl] acetate |
InChI |
InChI=1S/C22H25NO5/c1-12-13(2)21-19(14(3)20(12)27-15(4)24)18(25)10-22(5,28-21)11-26-17-8-6-16(23)7-9-17/h6-9H,10-11,23H2,1-5H3 |
InChIキー |
LHBDZFJPOIRNNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C |
正規SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C |
同義語 |
2-(4-AMINOPHENOXYMETHYL)-2,5,7,8-TETRAMETHYL-4-OXOCHROMAN-6-YL ACETATE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
